molecular formula C14H13NO3 B5216894 ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

Cat. No. B5216894
M. Wt: 243.26 g/mol
InChI Key: BLGSONWLDFELFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in medicinal chemistry. It belongs to the family of pyrroloquinoline derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of immune response and inflammation. Furthermore, it inhibits the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate has been found to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate in lab experiments include its potential in the treatment of various diseases, its ability to inhibit the activity of various enzymes and signaling pathways, and its low toxicity. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its limited availability.

Future Directions

There are several future directions for the research on ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate. One direction is to improve its solubility in water to make it more suitable for in vivo administration. Another direction is to explore its potential in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the development of analogs of ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate involves a multistep process. The first step is the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of triethylamine to form ethyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. The second step involves the cyclization of ethyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of trifluoroacetic acid to form ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate.

Scientific Research Applications

Ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-15-7-6-9-4-3-5-10(12(9)15)13(11)16/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSONWLDFELFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

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